molecular formula C13H22O B1662035 Geranylacetone CAS No. 689-67-8

Geranylacetone

Cat. No. B1662035
CAS RN: 689-67-8
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-UHFFFAOYSA-N
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Description

Geranylacetone is an organic compound with the formula CH3C(O)(CH2)2CH=C(CH3)(CH2)2CH=C(CH3)2 . It is a colorless oil and is the product of coupling geranyl and acetonyl groups . It is a precursor to synthetic squalene . Geranylacetone is a flavor component of many plants including rice, mango, and tomatoes .


Synthesis Analysis

Geranylacetone can be produced by transesterification of ethyl acetoacetate with linalool . The esterification of linalool can also be effected with ketene or isopropenyl methyl ether . The resulting linalyl ester undergoes Carroll rearrangement to give geranylacetone .


Molecular Structure Analysis

The molecular formula of Geranylacetone is C13H22O . Its average mass is 194.313 Da and its monoisotopic mass is 194.167068 Da .


Chemical Reactions Analysis

Geranylacetone can be produced by transesterification of ethyl acetoacetate with linalool .


Physical And Chemical Properties Analysis

Geranylacetone has a chemical formula of C13H22O . It has a molar mass of 194.318 g·mol−1 . Its density is 0.8698 g/cm3 at 20°C . The boiling point of Geranylacetone is 126–8°C at 10 mm Hg .

Safety And Hazards

Geranylacetone causes skin irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . If it comes in contact with skin, it should be washed off with plenty of water . If skin irritation occurs, medical help should be sought .

Future Directions

Geranylacetone has potential application prospects . It is one of the main components of several plants and because of its fresh and light floral fragrance with a slightly sweet aroma of rose, it is widely used in daily chemical flavor enhancer . Furthermore, Geranylacetone has strong biological activity and antioxidant activity, and it is used as a pharmaceutical intermediate and synthetic vitamin in medicine .

properties

IUPAC Name

(5E)-6,10-dimethylundeca-5,9-dien-2-one
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InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9+
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InChI Key

HNZUNIKWNYHEJJ-FMIVXFBMSA-N
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Canonical SMILES

CC(=CCCC(=CCCC(=O)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CCC(=O)C)/C)C
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Molecular Formula

C13H22O
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DSSTOX Substance ID

DTXSID4052053
Record name (E)-6,10-Dimethylundeca-5,9-dien-2-one
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Molecular Weight

194.31 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless slightly yellow liquid; fresh floral but penetrating sweet-rosey aroma
Record name Geranylacetone
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Record name 6,10-Dimethyl-5,9-undecadien-2-one
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Solubility

slightly soluble in water; soluble in oil, sparingly soluble (in ethanol)
Record name 6,10-Dimethyl-5,9-undecadien-2-one
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Density

0.861-0.873
Record name 6,10-Dimethyl-5,9-undecadien-2-one
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Product Name

Geranylacetone

CAS RN

3796-70-1, 68228-05-7, 689-67-8
Record name Geranylacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,780
Citations
A Stobiecka - Flavour and Fragrance Journal, 2015 - Wiley Online Library
In the current study the free radical scavenging mechanism of geraniol and geranylacetone has been investigated experimentally and theoretically. Two fragrant acyclic terpenoids were …
Number of citations: 19 onlinelibrary.wiley.com
AJ Simkin, SH Schwartz, M Auldridge… - The Plant …, 2004 - Wiley Online Library
Volatile terpenoid compounds, potentially derived from carotenoids, are important components of flavor and aroma in many fruits, vegetables and ornamentals. Despite their importance, …
Number of citations: 540 onlinelibrary.wiley.com
M Miyazawa, H Nankai, H Kameoka - Journal of agricultural and …, 1996 - ACS Publications
Microbial transformations of (±)-trans-nerolidol and geranylacetone were carried out with a plant pathogenic fungus, Glomerella cingulata. (±)-trans-Nerolidol and geranylacetone were …
Number of citations: 33 pubs.acs.org
N Ikeguchi, T Nihira, A Kishimoto… - Applied and …, 1988 - Am Soc Microbiol
… formation and the incorporation of 180 into geranylacetone under 1802 … to geranylacetone and the intermediate, and that the intermediate was further metabolized to geranylacetone. …
Number of citations: 14 journals.asm.org
I Oroz‐Guinea, CK Winkler, SM Glueck… - …, 2022 - Wiley Online Library
… Geranylacetone is an industrially relevant molecule mainly due to its use as fragrance and flavouring compound. In this study geranylacetone was prepared from pseudoionone, which …
SB Saad, MA Ibrahim, ID Jatau, MN Shuaibu - Experimental parasitology, 2019 - Elsevier
Trypanosoma congolense is an important pathogen that wreaks havoc in the livestock industry of the African continent. This study evaluated the in vivo antitrypanosomal activity of …
Number of citations: 10 www.sciencedirect.com
M Al-Zharani, MS Al-Eissa, HA Rudayni, D Ali, S Alarifi… - Agronomy, 2021 - mdpi.com
… geranylacetone are known insect repellants. Together with other ketones, geranylacetone … Geranylacetone is a monoterpene ketone that contains a geranyl group fused to α-methyl of …
Number of citations: 1 www.mdpi.com
A Wróblewska-Kurdyk, K Dancewicz, A Gliszczyńska… - Molecules, 2022 - mdpi.com
… evaluate the effect of geranylacetone, nerylacetone and their … on the leaves treated with geranylacetone, nerylacetone, and … The epoxidation of geranylacetone and nerylacetone did not …
Number of citations: 1 www.mdpi.com
ST Halloran, RM Collignon… - Environmental …, 2018 - academic.oup.com
… geranylacetone, T. abietis were attracted to fuscumol alone, and A. caseyi were attracted to geranylacetone … provide evidence that fuscumol and geranylacetone are likely to be relatively …
Number of citations: 12 academic.oup.com
AG Nigmatov, P Serebryakov… - Pharmaceutical Chemistry …, 1987 - Springer
… (I-ZE) acids from E-geranylacetone (lla), and the mixture of the geranyl esters of (4E,8Z)-farnesylacetic (I-EZ) and (4Z,8Z)-farnesylacetic (I-ZZ) acids from Z-geranylacetone (lib). …
Number of citations: 3 link.springer.com

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